8-piperidin-1-yl-7H-purin-6-amine
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Overview
Description
8-piperidin-1-yl-7H-purin-6-amine is a compound that features a piperidine ring attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-piperidin-1-yl-7H-purin-6-amine typically involves the reaction of a purine derivative with piperidine. One common method is the nucleophilic substitution reaction where the purine derivative is treated with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-piperidin-1-yl-7H-purin-6-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the piperidine ring .
Scientific Research Applications
8-piperidin-1-yl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-piperidin-1-yl-7H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a different ring structure.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Phosphorinane: A heterocyclic compound with phosphorus in the ring.
Uniqueness
8-piperidin-1-yl-7H-purin-6-amine is unique due to the combination of the piperidine ring and the purine base. This structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine or pyridine. The presence of both the piperidine and purine moieties allows for diverse interactions and applications in various fields .
Properties
IUPAC Name |
8-piperidin-1-yl-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-8-7-9(13-6-12-8)15-10(14-7)16-4-2-1-3-5-16/h6H,1-5H2,(H3,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMIJTTXZFMRQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=NC(=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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